molecular formula C6H14N2O B555370 (S)-2-Amino-4-methylpentanamide CAS No. 687-51-4

(S)-2-Amino-4-methylpentanamide

Cat. No. B555370
CAS RN: 687-51-4
M. Wt: 130.19 g/mol
InChI Key: FORGMRSGVSYZQR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-4-methylpentanamide” belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of “(S)-2-Amino-4-methylpentanamide” can be achieved through a reaction involving ammonium hydroxide in methanol and water at 20℃ for 72 hours under an inert atmosphere . Another method involves the treatment of certain compounds with trifluoroacetic acid in dichloromethane .


Molecular Structure Analysis

The molecular formula of “(S)-2-Amino-4-methylpentanamide” is C6H14N2O . The InChI Key is FORGMRSGVSYZQR-YFKPBYRVSA-N .


Physical And Chemical Properties Analysis

“(S)-2-Amino-4-methylpentanamide” has a molecular weight of 130.19 . It has 9 heavy atoms, 3 rotatable bonds, 2 H-bond acceptors, and 2 H-bond donors . Its Log Po/w (iLOGP) is 1.02, indicating its lipophilicity . It’s very soluble with a solubility of 39.5 mg/ml or 0.303 mol/l .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • (S)-2-Amino-4-methylpentanamide derivatives, such as DPC 333, have been studied for their potential as inhibitors of tumor necrosis factor α-converting enzyme (TACE). These inhibitors can significantly reduce TNF-α production and may offer novel approaches in treating inflammatory diseases like rheumatoid arthritis (Qian et al., 2007).

Biochemical Decomposition and Synthesis

  • In biochemical studies, (S)-2-Amino-4-methylpentanamide and its related compounds have been used to understand the decomposition process of certain herbicides. For example, a study on N-(3,4-dichlorophenyl)-2-methylpentanamide decomposition by a Penicillium sp. helped identify the primary products and enzyme activity involved (Sharabi & Bordeleau, 1969).

Neurochemical Characterization

  • A neuroprotective compound isolated from spider venom, structurally similar to 2-amino-5-ureidopentanamide, has been identified to inhibit synaptosomal GABA uptake, suggesting potential applications in neuropharmacology and therapeutic development (Beleboni et al., 2006).

Safety And Hazards

The safety information for “(S)-2-Amino-4-methylpentanamide” indicates a warning signal word . The hazard statements include H302-H315-H319-H335, suggesting potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

(2S)-2-amino-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORGMRSGVSYZQR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883555
Record name Pentanamide, 2-amino-4-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-methylpentanamide

CAS RN

687-51-4
Record name L-Leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, 2-amino-4-methyl-, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanamide, 2-amino-4-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methylvaleramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP28A6538M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-4-methylpentanamide
Reactant of Route 3
(S)-2-Amino-4-methylpentanamide
Reactant of Route 4
(S)-2-Amino-4-methylpentanamide
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-4-methylpentanamide
Reactant of Route 6
(S)-2-Amino-4-methylpentanamide

Citations

For This Compound
7
Citations
C Gao, E Tello, DG Peterson - Food Chemistry, 2023 - Elsevier
The bitterness perception of coffee is a key attribute that impacts consumer acceptance. Nontargeted liquid chromatography/mass spectrometry (LC/MS) flavoromics analysis was …
Number of citations: 1 www.sciencedirect.com
H Huang, H Tanaka, BD Hammock, C Morisseau - Analytical biochemistry, 2009 - Elsevier
l-Leucine aminopeptidases (LAPs) are implicated in the progress of many pathological disorders and play some regulatory roles in tumor cell proliferation, invasion, and/or angiogenesis…
Number of citations: 45 www.sciencedirect.com
S Röhm, BT Berger, M Schröder… - Journal of medicinal …, 2019 - ACS Publications
p38 mitogen-activated protein kinases are key mediators of environmental stress response and are promising targets for treatment of inflammatory diseases and cancer. Numerous …
Number of citations: 23 pubs.acs.org
Y Ihara, T Sakino, M Ishikawa… - Bulletin of the Chemical …, 1997 - academic.oup.com
The solid-phase thermal reactions of trans-diaquabis(diamine)nickel(II) complexes (trans-[Ni(diamine) 2 (H 2 O) 2 ]X 2 ) were investigated by means of TG/DTA and DSC, and high-…
Number of citations: 6 academic.oup.com
M Mal, PK Koh, PY Cheah… - … Communications in Mass …, 2009 - Wiley Online Library
In this study, a gas chromatography/mass spectrometry (GC/MS) method was developed and validated for the metabolic profiling of human colon tissue. Each colon tissue sample (20 …
S Wills - 2018 - research-repository.uwa.edu.au
Carbohydrates are well-known for their many and varied roles in biological systems, and a large section of research revolves around understanding and controlling these systems using …
Number of citations: 0 research-repository.uwa.edu.au
HY Yoon, SH Shim, LJ Baek, JI Hong - Bioorganic & medicinal chemistry …, 2011 - Elsevier
Leucine aminopeptidases (LAPs) are widely distributed in organisms from bacteria to humans, and play crucial roles in cell maintenance and cell growth. Thus, assays for LAP are …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.